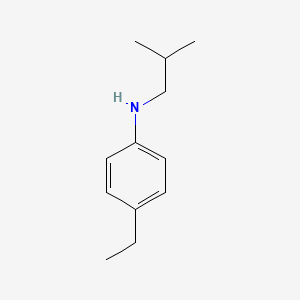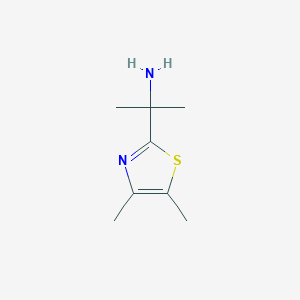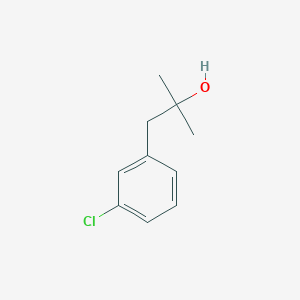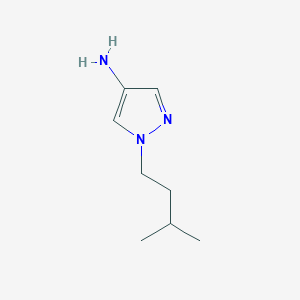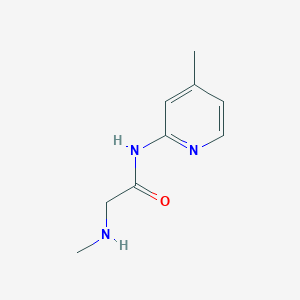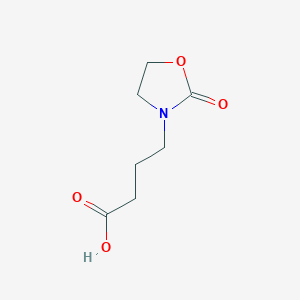![molecular formula C11H10N2O2S B1416373 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 94946-27-7](/img/structure/B1416373.png)
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound that features a phenyl group attached to an imidazole ring, which is further connected to an acetic acid moiety via a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenyl group can be introduced via nucleophilic aromatic substitution reactions, while the sulfanyl group is typically added through thiolation reactions using reagents like thiourea or thiols .
Industrial Production Methods
Industrial production of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl and sulfanyl groups can further modulate the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Similar to imidazole but with an additional fused benzene ring, offering enhanced stability and biological activity.
Uniqueness
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to the combination of the imidazole ring with a phenyl group and a sulfanyl-acetic acid moiety.
Propiedades
Número CAS |
94946-27-7 |
|---|---|
Fórmula molecular |
C11H10N2O2S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-16-11-12-6-9(13-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) |
Clave InChI |
YIIGEFKVQRDEMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



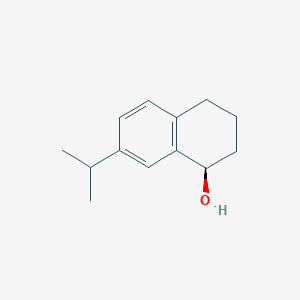

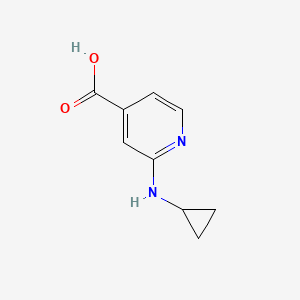
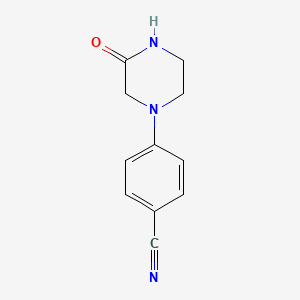
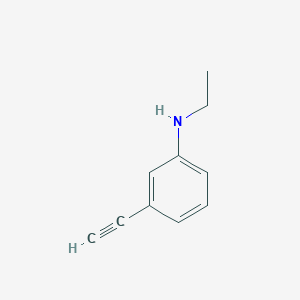
![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
